Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities. Additionally, quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
6-Bromo-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 236.11 g/mol. This compound is a derivative of quinoline, characterized by the presence of bromine and methyl substituents at the 2 and 8 positions of the quinoline ring. The unique structure of 6-Bromo-2,8-dimethylquinoline contributes to its varied chemical reactivity and potential applications in scientific research and industry.
The specific products formed from these reactions depend on the reagents and conditions employed.
Research indicates that 6-Bromo-2,8-dimethylquinoline exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features allow it to interact with various biological targets, potentially inhibiting specific enzymes or interfering with cellular processes. This makes it a candidate for further investigation in drug development and therapeutic applications.
The synthesis of 6-Bromo-2,8-dimethylquinoline typically involves bromination of 2,8-dimethylquinoline using bromine or N-bromosuccinimide in the presence of a catalyst. The reaction is usually conducted under mild conditions to ensure selective bromination at the desired position. For industrial production, methods may include scaling up laboratory syntheses using continuous flow reactors to enhance yield and purity.
6-Bromo-2,8-dimethylquinoline has diverse applications across several fields:
Several compounds share structural similarities with 6-Bromo-2,8-dimethylquinoline. Notable examples include:
The uniqueness of 6-Bromo-2,8-dimethylquinoline lies in its specific substitution pattern involving both bromine and methyl groups. This combination enhances its reactivity and makes it a valuable compound for synthesizing diverse derivatives while exploring various chemical and biological activities.
6-Bromo-2,8-dimethylquinoline represents a halogenated quinoline derivative with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 grams per mole [1]. The compound features a quinoline backbone with bromine substitution at the 6-position and methyl groups at the 2- and 8-positions of the heterocyclic ring system [1].
The molecular structure exhibits a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, characteristic of the quinoline family [1]. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-2,8-dimethylquinoline, with the Chemical Abstracts Service registry number 1189106-78-2 [1]. The International Chemical Identifier string is InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3, providing a unique molecular descriptor [1].
The Simplified Molecular Input Line Entry System representation is CC1=NC2=C(C=C1)C=C(C=C2C)Br, which describes the connectivity of atoms within the molecule [1]. The International Chemical Identifier Key RZJSSQBKYWNNAW-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier [1].
Table 1: Molecular Structure Parameters of 6-Bromo-2,8-dimethylquinoline
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Heavy Atom Count | 13 | [1] |
| Exact Mass | 234.99966 Da | [1] |
| Monoisotopic Mass | 234.99966 Da | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Complexity | 183 | [1] |
The crystallographic analysis of related brominated quinoline compounds provides insights into the structural characteristics of this family. For instance, 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P'1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å [2]. The dihedral angle between the two six-membered rings of quinoline systems typically ranges around 0.49 degrees, indicating near-planarity [3].
Crystal structures of similar brominated quinoline derivatives demonstrate face-to-face molecular packing arrangements with centroid-to-centroid distances of approximately 3.76 Å between benzene and pyridine rings of adjacent molecules [3]. The molecular geometry shows that phenyl rings generally maintain normal geometry while pyridine rings may exhibit slightly distorted conformations [2].
The nuclear magnetic resonance spectroscopic properties of 6-bromo-2,8-dimethylquinoline can be understood through comparison with related dimethylquinoline and brominated quinoline compounds [4] [5]. Proton nuclear magnetic resonance spectroscopy of 2,8-dimethylquinoline shows characteristic signals with methyl groups appearing as singlets at δ 2.84 and δ 2.78 parts per million, while aromatic protons appear in the range of δ 7.28-8.03 parts per million [4].
In brominated quinoline derivatives, the presence of bromine substituents typically causes downfield shifts in adjacent aromatic protons due to the electron-withdrawing effect of the halogen [5]. The ¹³C nuclear magnetic resonance spectrum of 2,8-dimethylquinoline exhibits methyl carbon signals at δ 25.69 and δ 17.97 parts per million, with quaternary aromatic carbons appearing at δ 126.3, δ 136.53, δ 147.0, and δ 157.8 parts per million [4].
Studies on related brominated quinoline structures demonstrate that bromine substitution patterns significantly influence nuclear magnetic resonance chemical shifts [5] [6]. The ¹H nuclear magnetic resonance spectra of 8-bromo-2,6-dimethylquinoline shows two signals attributed to methyl groups and four signals for aromatic protons, with characteristic coupling patterns reflecting the substitution pattern [5].
Infrared spectroscopic analysis of quinoline derivatives reveals characteristic absorption bands that provide structural information [6] [7]. Dimethylquinoline compounds typically exhibit carbon-hydrogen stretching modes in the 2800-3100 wavenumber region, with aromatic carbon-carbon stretching vibrations appearing between 1400-1600 wavenumbers [7].
The presence of bromine substitution in quinoline derivatives introduces additional vibrational modes and can shift existing absorption frequencies [6]. Aromatic carbon-hydrogen stretching vibrations typically appear in the 3018-3084 wavenumber range, while aromatic carbon-carbon stretching modes are observed at 1551 and 1588 wavenumbers [6].
Table 2: Characteristic Infrared Absorption Bands for Quinoline Derivatives
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H stretch | 3018-3084 | [6] |
| Aromatic C=C stretch | 1551-1588 | [6] |
| C-H bending | 1383-1468 | [6] |
| Ring breathing | 1007-1160 | [6] |
Density functional theory calculations on quinoline derivatives using the B3LYP/6-31G* level of theory have provided detailed vibrational assignments for fundamental modes [7]. These computational studies demonstrate that scaled force field methods are particularly effective for large molecules like dimethylquinolines in achieving correct assignment of fundamental vibrational frequencies [7].
Ultraviolet-visible spectroscopic studies of quinoline derivatives reveal characteristic electronic transitions [8]. Quinoline-7-carboxaldehyde, a related compound, exhibits broad absorption peaks in the 240-260 nanometer range attributed to π → π* transitions due to the conjugated π system [8]. The broad emission band in the 270-320 nanometer range is attributed to n → π* transitions involving lone pairs of heteroatoms in the conjugated system [8].
The absorption spectra of quinoline derivatives between 325 and 375 nanometers involve distinctive emission bands due to extended conjugation systems [8]. These bands demonstrate solvatochromic effects, being bathochromically shifted with respect to decreasing solvent polarity [8]. The full width at half maximum values are typically lower for less polar solvents, which is well expressed in nonpolar solvents like pentane [8].
Computational studies using time-dependent density functional theory at the B3LYP/6-31G'(d,p) level have been employed to predict absorption spectra in quinoline molecules [9] [10]. These calculations provide insights into highest occupied molecular orbital-lowest unoccupied molecular orbital transitions and optical properties of quinoline derivatives [9] [10].
The melting point of 2,8-dimethylquinoline, the parent compound without bromine substitution, is reported as 61°C [11]. This value provides a baseline for understanding the thermal properties of the dimethylquinoline framework. Related brominated quinoline compounds show varying melting points depending on the substitution pattern and degree of halogenation [12].
For comparison, 6-bromo-2-methylquinoline exhibits a melting point range of 101-105°C [12], indicating that bromine substitution significantly increases the melting point compared to the unsubstituted methylquinoline. The crystal structure analysis of 8-bromo-2-methylquinoline shows a melting point of 342-343 K (69-70°C) [3], demonstrating the influence of substitution position on thermal properties.
Brominated quinoline derivatives generally exhibit higher boiling points due to increased molecular weight and intermolecular interactions [12]. The boiling point of 6-bromo-2-methylquinoline is calculated as 299.7±20.0°C [12], demonstrating the effect of halogen substitution on volatility. The 6-bromo-2,8-dimethylquinoline-4-carboxylic acid derivative shows a predicted boiling point of 408.9±40.0°C [14], though this compound contains additional functional groups.
Table 3: Thermodynamic Parameters of Related Quinoline Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| 2,8-Dimethylquinoline | 61 | 248.85 | [11] |
| 6-Bromo-2-methylquinoline | 101-105 | 299.7±20.0 | [12] |
| 8-Bromo-2-methylquinoline | 69-70 | - | [3] |
| 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid | - | 408.9±40.0 | [14] |
The density of 2,8-dimethylquinoline is reported as 1.0394 g/cm³ at 20°C [11], with a refractive index of 1.6022 [11]. These physical properties reflect the aromatic character and molecular packing efficiency of the quinoline structure. The specific gravity is consistently reported as 1.0394 (20/4°C) [11].
Computational predictions for related brominated compounds suggest density values in the range of 1.488-1.573 g/cm³ [14] [12], indicating that bromine substitution increases the material density due to the higher atomic mass of bromine compared to hydrogen.
The solubility characteristics of 6-bromo-2,8-dimethylquinoline can be inferred from related quinoline derivatives and computational predictions [12] [15]. The compound exhibits limited water solubility, as indicated by its calculated XLogP3-AA value of 3.6 [1], suggesting moderate lipophilicity and poor aqueous solubility.
Related brominated quinoline compounds demonstrate solubility in organic solvents such as methanol [12]. The 6-bromo-2-methylquinoline is reported as soluble in methanol [12], indicating that similar solubility patterns may be expected for the dimethyl-substituted analog. The topological polar surface area of 12.9 Ų [1] suggests limited hydrogen bonding capacity and reduced aqueous solubility.
Stock solution preparation guidelines for 6-bromo-2,8-dimethylquinoline indicate solubility considerations for various concentrations [16] [15]. The compound requires careful solvent selection, with recommendations to heat samples to 37°C and use ultrasonic baths to increase solubility when necessary [16] [15].
The calculated logarithm of the partition coefficient (XLogP3-AA) for 6-bromo-2,8-dimethylquinoline is 3.6 [1], indicating moderate lipophilicity. This value suggests favorable partitioning into lipid phases compared to aqueous environments, which is consistent with the aromatic heterocyclic structure and halogen substitution.
Comparative data from related brominated quinoline derivatives supports this lipophilic character. The 6-bromo-4-chloro-2,8-dimethylquinoline shows a calculated LogP value of 4.26750 [17], demonstrating how additional halogen substitution further increases lipophilicity. These partition coefficients are critical for understanding the compound's behavior in biological systems and environmental fate.
Table 4: Partition Coefficients and Solubility Parameters
| Compound | LogP Value | Topological Polar Surface Area (Ų) | Reference |
|---|---|---|---|
| 6-Bromo-2,8-dimethylquinoline | 3.6 | 12.9 | [1] |
| 6-Bromo-4-chloro-2,8-dimethylquinoline | 4.27 | - | [17] |
The hydrogen bond donor count of zero and hydrogen bond acceptor count of one [1] further support the limited aqueous solubility profile. The rotatable bond count of zero [1] indicates a rigid molecular structure that may influence both solubility and membrane permeability characteristics.
Early access to the title compound relies on step-wise halogenation of the parent 2,8-dimethylquinoline. Two principal electrophilic strategies dominate.
| Brominating reagent | Solvent (typical) | Temp. | Time | Isolated yield | Regio-selectivity driver | Key reference |
|---|---|---|---|---|---|---|
| Br₂ (g) in sealed tube | neat substrate (vapour phase) | 300 °C | 1 h | 68% | Temperature-controlled radical pathway selects C-6 over C-2/C-4 [1] | 1937 gas-phase study [1] |
| N-Bromosuccinimide | CH₃CN, 0.1% H₂SO₄ | 25 °C | 4 h | 74% | Succinimide buffer keeps Br₂ concentration low; benzylic–allylic competition suppressed [2] | Two-phase NBS protocol [2] |
| Cu(OAc)₂ + alkyl bromide (C–H activation) | DMSO | 100 °C | 12 h | 83% | Copper-promoted radical bromination is directed to C-5/C-6 depending on N-auxiliary [3] [4] | 2024 Beilstein study [3] [4] |
Key research finding: radical bromination under controlled oxidant release (NBS or photochemical Br₂) consistently favours the 6-position on quinolines carrying a 2-methyl substituent, because the ortho-methyl group deactivates C-5 and C-7 by inductive donation while stabilising the adjacent σ-complex at C-6 [1] [2].
When the dimethyl pattern must be installed de novo, condensative ring-construction precedes bromination.
| Condensation type | Carbonyl partner | Catalyst/medium | Cyclisation temp. | Crude quinoline yield | Comment | Source |
|---|---|---|---|---|---|---|
| Friedländer (two-component) | 3-oxopentanal (from crotonaldehyde) | 70% H₂SO₄ | 130 °C | 62 % 2,8-Me₂Q | Single step; subsequent Br₂ gives 6-bromo product in 55% [5] | MSc thesis mechanistic study [5] |
| Doebner-von Miller (three-component) | Crotonaldehyde + acetaldehyde | ZnCl₂ (Lewis acid) | 90 °C | 58 % 2,8-Me₂Q | Mixed aldol provides pre-methylation at C-8 [6] | 2024 overview chapter [6] |
| Skraup variant (continuous)* | Solketal (glycerol surrogate) | NbPO₄ (heterogeneous acid) | 250 °C (flow) | 55% conv.; 55% sel. | Flow conditions minimise exotherm; dimethyl pattern introduced by diketone co-feed [7] | Green Chem. flow study [7] |
*Skraup data are given in section 3.3.1 but summarised here for comparison. All post-cyclisation brominations were carried out under the NBS conditions in Table 3.1.1 and furnished 6-bromo derivatives in 52–70% isolated yield [2] [7].
Although 6-Bromo-2,8-dimethylquinoline is frequently the electrophilic partner in palladium chemistry, several protocols forge the C-Br bond in situ.
| Strategy | Catalyst / ligand | Nucleophile | Base | Yield of bromo product | Notable mechanistic insight | Reference |
|---|---|---|---|---|---|---|
| Site-selective C–H bromination followed by in-cell Suzuki | Pd(OAc)₂ / PPh₃ | B₂pin₂ (borylation then Br₂) | K₂CO₃ | 82% borylation; 79% Br₂ quench | Nitrogen coordination directs C-7 borylation; electrophilic bromine traps Pd–BPin species [9] | 2024 Molbank + Nat. Commun. [10] [9] |
| One-pot Negishi coupling / bromodeborylation | Pd(dppf-CF₃)Cl₂ | ZnEt₂ then NBS | Ag₂CO₃ | 91% quinoline–Zn → 85% Br product | Ag(I) promotes transmetallation and halves Pd cycle time; iodides underperform vs bromides [11] | Organometallics mechanistic study [11] |
Research finding: the presence of PPh₃ slows Pd(II)–I turnover; bromide analogues react faster, rationalising the synthetic preference for 6-bromide precursors [12] [11].
Metal-templated ring-closures that embed bromine directly during ring formation.
| Metal | Substrate design | Cyclisation mode | Yield | Special feature | Source |
|---|---|---|---|---|---|
| Copper(I) | o-Bromophenacyl nitrile + NH₃ | Tandem Ullmann amination + intramolecular C–N/C–C coupling | 61% | Bromine retained at C-6 through Ullmann step [13] | 2019 Pd/Cu review [13] |
| Iron(III) | 2-Methyl-4-bromo-aniline + glyoxal | Skraup-type oxidative cyclisation | 57% | FeCl₃ serves as oxidant and Lewis acid in single pot [6] | 2024 overview [6] |
The exothermic Skraup reaction is notoriously hard to scale. A high-pressure, multi-pass stainless-steel reactor packed with niobium phosphate (NbP) addresses this.
| Parameter | Value | Observation | Reference |
|---|---|---|---|
| Flow rate | 0.1 mL min⁻¹ | Optimum conversion 60% and selectivity 55% to 2,8-Me₂Q [7] | [7] |
| Residence time | 1 h | Longer times gave no benefit; coking starts after 24 h [7] | [7] |
| Catalyst life | >30 h on-stream | Minor deactivation; phosphate prevents tar deposition [7] | [7] |
| Post-flow NBS step | 0.9 equiv NBS, 25 °C, 3 h | 58% isolated 6-bromo product (one-pot stream quench) [2] [7] | [2] [7] |
Key finding: heterogeneous NbP enables safe, kilogram-scale synthesis of the dimethyl quinoline core with heat-transfer coefficients >600 W m⁻² K⁻¹, allowing downstream bromination without work-up [7].
Dielectric heating accelerates both ring-construction and bromination.
| Transformation | Microwave settings | Conventional time | MW time | Yield change | Reference |
|---|---|---|---|---|---|
| Skraup one-pot (aniline + methyl vinyl ketone) | 300 W, 140 °C, solvent-free | 6 h | 12 min | 70% → 94% [14] | [14] |
| NBS bromination of 2,8-Me₂Q | 150 W, 90 °C, CH₃CN | 4 h | 18 min | 74% → 91% [14] | [14] |
| Cu(OAc)₂-promoted C–H activation | 200 W, 110 °C, DMSO | 12 h | 40 min | 83% → 88% [3] | [3] |
Mechanistic observation: microwave dielectric heating increases the local concentration of acylium ions and short-lived Br· radicals, elevating para-selectivity and overall yield [14].